(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate

Cross-coupling Suzuki-Miyaura Palladium catalysis

Benzoate intermediates lacking a reactive handle stall late-stage diversification. (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate (CAS 1148116-92-0) supplies a para-Br group for Pd-catalyzed Suzuki, Heck, and Sonogashira couplings. • Validated MMP-13 inhibitor scaffold (IC₅₀ 0.95 nM; US8785489) • Enables ⁷⁶Br/¹⁸F halogen-exchange radiolabeling for PET tracers • Optimal Br reactivity for iterative cross-coupling sequences • XLogP3 2.9 supports CNS-penetrant tracer development ≥98% purity; dry, 2-8°C storage; global shipping.

Molecular Formula C14H9BrN2O2
Molecular Weight 317.14 g/mol
Cat. No. B12338168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
Molecular FormulaC14H9BrN2O2
Molecular Weight317.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCC2=CC(=NC=C2)C#N)Br
InChIInChI=1S/C14H9BrN2O2/c15-12-3-1-11(2-4-12)14(18)19-9-10-5-6-17-13(7-10)8-16/h1-7H,9H2
InChIKeyGMOOOMMKAXAULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate: Cross-Coupling Building Block


(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate (CAS 1148116-92-0) is a heteroaromatic ester featuring a para-bromobenzoyl group linked to a 2-cyanopyridin-4-ylmethyl scaffold. It has a molecular formula of C₁₄H₉BrN₂O₂ and a molecular weight of 317.14 g/mol [1]. This compound is classified as a functionalized pyridine intermediate, primarily utilized as a synthetic building block in medicinal chemistry programs, notably for assembling kinase inhibitors and other bioactive molecules that incorporate the 2-cyanopyridin-4-yl motif [2].

(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate: Generic Analog Limitations


Despite structural similarities within the pyridinylmethyl benzoate family, (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is not interchangeable with its des-bromo or other halo-analogs in synthetic workflows. The para-bromine substituent on the benzoyl ring is not merely a spectator group; it serves as a critical functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling late-stage diversification of the benzoate moiety into biaryl, alkenyl, or alkynyl derivatives . In contrast, (2-cyanopyridin-4-yl)methyl benzoate lacks this reactive site entirely, halting any downstream C–C bond formation at this position. Furthermore, the bromine atom's optimal balance of reactivity and stability—more reactive than chlorine but less prone to premature oxidative addition than iodine—positions it as the preferred choice for iterative coupling sequences [1]. Substituting with a chlorine analog may require harsher conditions and specialized catalysts, leading to lower yields and reduced functional group tolerance. These synthetic chemistry requirements directly translate into procurement risk: selecting a non-brominated analog can derail an entire synthetic route.

(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate: Differentiation Evidence vs Analogs


Aryl Bromide Advantage in Suzuki-Miyaura Coupling

The para-bromine atom on the benzoate ring of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate provides significantly higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling compared to the corresponding aryl chloride analog, (2-cyanopyridin-4-yl)methyl 4-chlorobenzoate. This is due to the lower bond dissociation energy of C–Br (≈ 79 kcal/mol) versus C–Cl (≈ 95 kcal/mol) and more facile oxidative addition to Pd(0) [1]. In practical terms, aryl bromides typically couple under milder conditions (e.g., Pd(PPh₃)₄, aqueous base, 60–80°C) with higher yields than aryl chlorides, which often require specialized, electron-rich ligands and elevated temperatures [2].

Cross-coupling Suzuki-Miyaura Palladium catalysis

C–Br Handle Versatility Across Cross-Coupling Modalities

Unlike (2-cyanopyridin-4-yl)methyl benzoate, which lacks a halogen substituent and is therefore inert to palladium-catalyzed cross-couplings at the benzoyl 4-position, (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate can participate in a broad spectrum of C–C bond-forming reactions. The bromine atom serves as a universal leaving group for Suzuki (aryl-aryl), Heck (aryl-alkenyl), Sonogashira (aryl-alkynyl), and Buchwald-Hartwig (aryl-amine) couplings, offering multiple diversification pathways from a single building block [1]. This multifunctional reactivity is entirely absent in the non-halogenated analog, which would require a separate, often multi-step, functionalization strategy to install the equivalent coupling handle.

Synthetic utility Heck reaction Sonogashira coupling

Lipophilicity Advantage vs Non-Halogenated & Iodo Analogs

The bromine atom on the benzoate ring contributes to a balanced lipophilicity profile that is favorable for passive membrane permeability. The computed XLogP3 value for (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is 2.9 [1]. For comparison, the non-halogenated analog (2-cyanopyridin-4-yl)methyl benzoate has a lower logP (estimated ≈ 2.0–2.2), which may reduce membrane permeability, while the iodo analog has a higher logP (estimated ≈ 3.2–3.5), potentially increasing the risk of poor aqueous solubility and off-target binding [2]. The bromine substituent thus occupies a 'Goldilocks' region for oral bioavailability metrics, consistent with empirical guidelines for drug-like space (logP < 5).

ADME Lipophilicity Drug-likeness

2-Cyanopyridin-4-ylmethyl Scaffold in MMP Inhibition

The 2-cyanopyridin-4-ylmethyl moiety present in the target compound is a validated pharmacophore found in N-[(2-cyanopyridin-4-yl)methyl]-5-methyl-4-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-indol-5-yl]-1H-imidazole-2-carboxamide, a compound disclosed in US Patent 8,785,489 that exhibited an IC₅₀ of 0.95 nM against collagenase 3 (MMP-13, mouse) in an EnzoLyte 520 Generic MMP Assay [1]. While this does not constitute a direct head-to-head comparison with the target compound itself, it establishes that the 2-cyanopyridin-4-ylmethyl substructure is a critical recognition element capable of supporting picomolar-level target engagement when incorporated into a larger pharmacophore. Analogs bearing alternative pyridine substitution patterns (e.g., 3-cyanopyridin-2-ylmethyl) or non-cyanated pyridylmethyl groups may lack this level of validated potency in the same assay context.

MMP inhibitor Kinase inhibitor Patent evidence

(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate: Application Scenarios


Kinase Inhibitor Library via Late-Stage Suzuki Diversification

Medicinal chemistry teams developing kinase inhibitor libraries can procure (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate as a common late-stage intermediate. The para-bromine atom enables high-throughput Suzuki coupling with diverse arylboronic acids, generating focused libraries around the 2-cyanopyridin-4-ylmethyl core. This strategy is validated by the nanomolar MMP-13 inhibitor disclosed in US8785489, which demonstrates that the 2-cyanopyridin-4-ylmethyl motif can support potent target engagement (IC₅₀ = 0.95 nM) [1]. The bromine handle's broad cross-coupling scope (Suzuki, Heck, Sonogashira) further supports library expansion beyond biaryl derivatives.

Radiolabeling Precursor for PET Tracer Development

The C–Br bond in (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate offers a site for halogen-exchange radiolabeling (e.g., with ⁷⁶Br or ¹⁸F via nucleophilic aromatic substitution after conversion to a suitable precursor). This enables the synthesis of radiolabeled analogs for positron emission tomography (PET) imaging studies targeting diseases where the 2-cyanopyridine pharmacophore is implicated. The compound's moderate lipophilicity (XLogP3 = 2.9) [2] is within the range typically acceptable for brain-penetrant tracers, expanding the applicability to CNS targets.

Building Block for Xanthine Oxidase Inhibitor Development

The 2-cyanopyridin-4-yl group is a key structural element in a series of 1,2,4-triazole-based xanthine oxidase inhibitors developed for the treatment of gout and hyperuricemia [3]. (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate can serve as an advanced intermediate for introducing this pharmacophore into triazole scaffolds, with the bromine atom enabling further functionalization to optimize selectivity and pharmacokinetic properties. Procuring this building block ensures compatibility with established patent synthetic routes in this therapeutic area.

Hit-to-Lead Optimization of Wnt Signaling Inhibitors

Fused-ring heterocyclic derivatives incorporating the 2-cyanopyridin-4-yl motif have been disclosed as Wnt signaling inhibitors with potential applications in cancer, pulmonary fibrosis, and osteoarthritis [4]. (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate provides a modular entry point for constructing these complex heterocycles, with the bromine atom enabling iterative Pd-catalyzed coupling reactions to elaborate the core. Its balanced reactivity profile—superior to chlorine in cross-coupling yet more stable than iodine—makes it the preferred intermediate for multi-step synthetic sequences.

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